molecular formula C10H11O5P B14460531 5-Indenylphosphonoformic acid CAS No. 74270-28-3

5-Indenylphosphonoformic acid

Katalognummer: B14460531
CAS-Nummer: 74270-28-3
Molekulargewicht: 242.16 g/mol
InChI-Schlüssel: FCEYNDZHHCDFGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Indenylphosphonoformic acid is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indenyl group attached to a phosphonoformic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Indenylphosphonoformic acid typically involves the reaction of indene with phosphonoformic acid under specific conditions. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Indenylphosphonoformic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted compounds, depending on the specific reaction conditions .

Wirkmechanismus

The mechanism of action of 5-Indenylphosphonoformic acid involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral DNA polymerases by binding to the pyrophosphate binding site, thereby preventing the replication of viral DNA . This selective inhibition is crucial for its effectiveness against viruses like cytomegalovirus and herpes simplex virus.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Indenylphosphonoformic acid is unique due to the combination of the indenyl group and the phosphonoformic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

74270-28-3

Molekularformel

C10H11O5P

Molekulargewicht

242.16 g/mol

IUPAC-Name

[2,3-dihydro-1H-inden-5-yloxy(hydroxy)phosphoryl]formic acid

InChI

InChI=1S/C10H11O5P/c11-10(12)16(13,14)15-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)(H,13,14)

InChI-Schlüssel

FCEYNDZHHCDFGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)OP(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.